molecular formula C7H11N3O2 B13178658 N-(2-methoxyethyl)-1H-imidazole-1-carboxamide

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13178658
M. Wt: 169.18 g/mol
InChI Key: MFCCEFIYUUDSEN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide (CAS 1087797-77-0) is a chemical compound of interest in medicinal chemistry and drug discovery research. It serves as a key synthetic intermediate and scaffold for the development of potent and selective kinase inhibitors. Scientific literature reports that closely related 1H-imidazole-1-carboxamide compounds have been identified as potent and highly selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1, MAP3K7) . TAK1 is a pivotal kinase node in the MAPK pathway, and its inhibition is a investigated therapeutic strategy for inflammatory diseases and certain cancers . The imidazole carboxamide core is recognized for its ability to form critical hydrogen bond interactions with the hinge region of kinases, contributing to high biochemical potency and remarkable kinome selectivity . This makes derivatives of this compound valuable tools for probing kinase function and related cellular signaling pathways. Researchers utilize this chemical in exploring structure-activity relationships (SAR) and for the synthesis of more complex bioactive molecules . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

N-(2-methoxyethyl)imidazole-1-carboxamide

InChI

InChI=1S/C7H11N3O2/c1-12-5-3-9-7(11)10-4-2-8-6-10/h2,4,6H,3,5H2,1H3,(H,9,11)

InChI Key

MFCCEFIYUUDSEN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Direct Amidation of Imidazole-1-carboxylic Acid Derivatives

A common approach involves starting from imidazole-1-carboxylic acid or its activated derivatives (e.g., imidazole-1-carbonyl chloride) and reacting with 2-methoxyethylamine to form the desired carboxamide.

General reaction:

$$
\text{Imidazole-1-carbonyl chloride} + \text{2-methoxyethylamine} \rightarrow \text{N-(2-methoxyethyl)-1H-imidazole-1-carboxamide}
$$

  • The imidazole-1-carbonyl chloride is prepared by chlorination of imidazole-1-carboxylic acid using reagents such as thionyl chloride (SOCl2).
  • The reaction with 2-methoxyethylamine proceeds under mild conditions, often in an inert solvent like dichloromethane or tetrahydrofuran (THF).
  • The reaction is typically conducted at low temperature to avoid side reactions.
  • Purification is achieved by crystallization or chromatography.

This method is scalable and regioselective, yielding the N-1 substituted product without affecting other positions on the imidazole ring.

Cyclization from Amidines and α-Haloketones

An alternative method is the cyclization of amidines with α-haloketones or α-haloesters to form the imidazole ring with substitution at N-1.

  • The amidine precursor contains the 2-methoxyethyl group attached to the nitrogen.
  • Reaction with an α-haloketone induces cyclization to form the imidazole ring.
  • This method allows introduction of various substituents at different positions of the imidazole ring by varying the starting materials.

For this compound, the amidine would be N-(2-methoxyethyl) amidine, and cyclization leads to the carboxamide functionality at the 1-position.

Regioselective Catalytic Methods

Catalytic methods employing transition metals (e.g., rhodium, copper) or organocatalysts have been developed for imidazole synthesis.

  • These methods often involve multicomponent reactions with aldehydes, amines, and nitriles or amidoximes.
  • The presence of directing groups such as 2-methoxyethyl can influence regioselectivity.
  • Organocatalytic methods can be conducted under mild, solvent-free conditions, improving sustainability.

While these methods are more general for imidazole derivatives, they provide potential routes for synthesizing this compound with high selectivity and yield.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Type Reaction Conditions Yield & Selectivity Scalability & Notes
Direct amidation Imidazole-1-carbonyl chloride + 2-methoxyethylamine Nucleophilic acyl substitution Mild temperature, inert solvent High yield, regioselective Scalable, well-established
Cyclization of amidines N-(2-methoxyethyl) amidine + α-haloketone Cyclization Heating in polar solvents Moderate to high yield Versatile, allows substitution variation
Imidoyl chloride + isocyanide Imidoyl chloride + 2-methoxyethyl isocyanide or amine Cycloaddition/condensation Mild to moderate heating Moderate yield, regioselective Emerging method, adaptable
Catalytic multicomponent Aldehydes, amines, nitriles/amidoximes Catalytic cyclization Organocatalysts or metal catalysts Good yield, high regioselectivity Environmentally friendly, solvent-free options

Research Findings and Mechanistic Insights

  • The direct amidation route benefits from the high reactivity of imidazole-1-carbonyl chloride, enabling efficient amide bond formation without affecting the imidazole ring's aromaticity.
  • Cyclization methods proceed through nucleophilic attack of the amidine nitrogen on the electrophilic α-haloketone, followed by ring closure and dehydration to form the imidazole core.
  • Catalytic methods often involve initial formation of an enamine or imine intermediate, followed by oxidative cyclization; the presence of electron-donating groups like the methoxyethyl moiety enhances regioselectivity and yield.
  • Computational studies on related imidazole carboxamides indicate that substituents capable of intramolecular hydrogen bonding (e.g., 2-hydroxyaryl groups) can direct regioselectivity; while the 2-methoxyethyl group is less interactive, it stabilizes intermediates via electron donation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-methoxyethyl)-1H-imidazole-1-carboxylic acid.

    Reduction: Formation of N-(2-methoxyethyl)-1H-imidazole-1-methanol.

    Substitution: Formation of various N-substituted imidazole derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound N-(2-Methoxyethyl) C₇H₁₁N₃O₂ 185.18 (calc.) Discontinued; ether-like solubility inferred
BIA 10-2445 N-Cyclohexyl-N-methyl, 4-pyridinyl C₁₆H₂₁N₅O 315.37 Fatty acid amide hydrolase (FAAH) inhibitor; preclinical evaluation
Prochloraz (咪鲜胺) N-Propyl, N-(2,4,6-trichlorophenoxyethyl) C₁₅H₁₆Cl₃N₃O₂ 376.7 Agricultural fungicide; broad-spectrum activity
N,N-Dimethyl-1H-imidazole-1-carboxamide N,N-Dimethyl C₆H₉N₃O 139.16 Simplified structure; potential synthetic intermediate
N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzenecarboxamide N-(2-Hydroxyethyl), aryl-substituted C₁₂H₁₃N₃O₂ 243.25 Enhanced hydrophilicity; unknown biological activity

Structural and Functional Insights

Substituent Effects on Bioactivity
  • BIA 10-2445 : The cyclohexyl and pyridinyl groups enhance lipophilicity, favoring interaction with FAAH’s hydrophobic binding pocket .
  • Prochloraz: The trichlorophenoxyethyl group confers strong antifungal activity, likely due to electron-withdrawing chlorine atoms improving target binding .
  • This compound : The methoxyethyl group may balance solubility (via ether oxygen) and membrane permeability (via ethyl chain), though its discontinuation suggests suboptimal efficacy or toxicity .
Metabolic Stability
  • N-Demethylation: highlights that N-methyl groups in imidazole carboxamides undergo hepatic demethylation, producing formaldehyde and metabolites.

Key Research Findings

Antifungal Activity: Prochloraz’s efficacy against plant pathogens is attributed to its trichlorophenoxy group, which disrupts fungal membrane integrity .

Enzyme Inhibition : BIA 10-2445’s FAAH inhibition underscores the role of bulky substituents (e.g., cyclohexyl) in modulating enzyme affinity .

Metabolic Pathways : N-demethylation is a major pathway for methyl-substituted analogs, but methoxyethyl groups may alter metabolic fate, as inferred from .

Biological Activity

N-(2-methoxyethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by an imidazole ring structure, this compound features a methoxyethyl side chain and a carboxamide functional group, which contribute to its unique properties and potential therapeutic applications.

  • Molecular Formula : C₇H₁₀N₂O₃
  • Molecular Weight : Approximately 170.17 g/mol
  • Structural Characteristics : The imidazole ring contains two nitrogen atoms within a five-membered ring, influencing its reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through modulation of cellular signaling pathways. Research indicates that it may interact with specific protein kinases, particularly those involved in the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This property suggests potential applications in treating conditions associated with abnormal angiogenesis, such as cancer and cardiovascular diseases.

Biological Activities

The compound has demonstrated several notable biological activities:

  • Antimicrobial Properties : Like many imidazole derivatives, it may exhibit antimicrobial and antifungal activities, making it valuable in pharmaceutical research.
  • Cell Proliferation Modulation : Studies indicate that this compound can influence cell proliferation pathways, which are often dysregulated in cancer.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acidHydroxyethyl group instead of methoxyethylPotentially different solubility and biological activity
N-(4-bromophenyl)-1H-imidazole-1-carboxamideBromine substituent on the phenyl ringDifferent reactivity due to the presence of bromine
N-(4-nitrophenyl)-1H-imidazole-1-carboxamideNitro substituent on the phenyl ringAltered electronic properties affecting reactivity
N-Methoxy-N-methyl-1H-imidazole-1-carboxamideMethyl group instead of methoxyethylVariations in hydrophobicity and potential interactions

Study on Angiogenesis Inhibition

In a study focusing on angiogenesis, this compound was evaluated for its ability to inhibit endothelial cell migration and tube formation. The results indicated a significant reduction in these processes at certain concentrations, suggesting its potential as an anti-angiogenic agent.

Antimicrobial Activity Assessment

Another research effort examined the antimicrobial properties of the compound against various bacterial strains. The findings revealed that this compound exhibited moderate inhibitory effects, particularly against Gram-positive bacteria. This supports its potential application in developing new antimicrobial therapies.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • Binding Affinity Studies : Understanding the binding affinities to specific protein targets will help elucidate its mechanism of action.
  • In Vivo Studies : Animal models can provide insights into the pharmacokinetics and therapeutic efficacy of this compound.
  • Structural Modifications : Investigating analogs with modified side chains may enhance its biological activity and selectivity.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2-methoxyethyl)-1H-imidazole-1-carboxamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols. For example, hydrazine hydrate can react with benzimidazole precursors in methanol to form hydrazinyl intermediates, which are subsequently condensed with aromatic aldehydes/ketones or sodium cyanate in glacial acetic acid. Key steps include:

  • Thiolation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
  • Condensation with hydrazine hydrate to introduce hydrazinyl groups .
  • Final coupling reactions with methoxyethyl groups or other substituents under acidic conditions . Characterization: IR (S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (δ10.93 for benzimidazole N-H), and elemental analysis (deviation ≤ ±0.4%) are critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

Methodological Answer: A combination of techniques is recommended:

  • IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H-NMR : Detects protons in the methoxyethyl group (δ3.2–3.5 for OCH₂CH₂OCH₃) and imidazole ring (δ7.5–8.2) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 253.73 for [M+H]⁺ in ) .
  • Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of this compound derivatives?

Methodological Answer: Substituent effects can be systematically studied via:

  • SAR Analysis : Introduce electron-withdrawing (e.g., -F, -Br) or donating (e.g., -OCH₃) groups to aryl rings and compare bioactivity. For example, fluorophenyl groups in enhanced anticonvulsant activity .
  • Docking Studies : Molecular modeling (e.g., AutoDock) evaluates binding affinity to target proteins. In , compound 9c showed optimal docking into enzyme active sites due to bromophenyl substituents .
  • In Vitro Assays : Test derivatives against disease-specific cell lines (e.g., antimicrobial activity in ) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) require:

  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (not directly cited but implied in ’s docking studies) .
  • Control Experiments : Re-synthesize intermediates to verify purity and reaction pathways .

Q. How can this compound be integrated into supramolecular biomaterials for drug delivery?

Methodological Answer: The compound’s carboxamide group enables functionalization for biomedical applications:

  • Cucurbituril Complexation : Form host-guest systems with cucurbit[7]uril to enhance solubility and controlled release (e.g., ’s ureido-pyrimidinone derivatives) .
  • Polymer Conjugation : Attach to biodegradable polymers (e.g., PLGA) via amide bonds for sustained delivery .
  • In Vivo Testing : Evaluate pharmacokinetics in animal models, focusing on bioavailability and toxicity .

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